Cupric acetate monohydrate
Overview
Description
Cupric acetate monohydrate, also known as copper(II) acetate monohydrate, is a chemical compound with the formula Cu(C₂H₃O₂)₂·H₂O. It is a dark green crystalline solid that is odorless and soluble in water. This compound has been used since ancient times as a fungicide and green pigment. Today, it is widely used as a reagent in the synthesis of various inorganic and organic compounds .
Safety and Hazards
Mechanism of Action
Target of Action
Cupric acetate monohydrate, also known as copper(II) acetate, primarily targets copper deficiency in the body . Copper is an essential trace element that is vital for the health of all living things (humans, plants, animals, and microorganisms). The human body uses copper for a variety of purposes, including energy production, iron metabolism, connective tissue synthesis, and brain neurotransmission .
Mode of Action
Copper(II) acetate monohydrate interacts with its targets by providing the necessary copper ions. These copper ions are then used in various biochemical reactions in the body. For instance, copper is a cofactor for several enzymes, including cytochrome c oxidase, which is involved in cellular respiration and energy production .
Biochemical Pathways
Copper(II) acetate monohydrate affects various biochemical pathways due to the central role of copper in many biological processes. For instance, it is involved in the synthesis of hemoglobin and collagen, the regulation of gene expression, the functioning of the nervous system, and the immune response .
Pharmacokinetics
It is known that copper absorbed from the intestine is transported quickly into blood serum and deposited in the liver .
Result of Action
The molecular and cellular effects of copper(II) acetate monohydrate’s action are diverse due to the wide range of biological processes that copper is involved in. For instance, it can help prevent and treat copper deficiency, which can lead to anemia, neutropenia, and bone abnormalities . Additionally, it can be used as a catalyst in various chemical reactions, including the synthesis of biologically active spiropyrans and 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives .
Action Environment
The action, efficacy, and stability of copper(II) acetate monohydrate can be influenced by various environmental factors. For example, its solubility in water and alcohol can affect its bioavailability . Moreover, its stability can be affected by temperature, as it undergoes thermal decomposition under certain conditions
Biochemical Analysis
Biochemical Properties
Cupric acetate monohydrate forms complexes which may be used in biochemical reactions such as DNA extraction . It can bind ribose hydroxyls of purine and pyrimidine nucleosides . It is also used as a catalyst or oxidizing agent in organic syntheses .
Cellular Effects
The cellular effects of this compound are not well-studied. Copper ions, which are part of the compound, are known to play a role in various cellular processes. They are involved in electron transfer in the electron transport chain, a crucial process in cellular respiration .
Molecular Mechanism
It is known that copper ions can act as either a recipient or a donor of electrons, participating in various reactions . This property allows this compound to act as a catalyst in various chemical reactions .
Temporal Effects in Laboratory Settings
The thermal decomposition of this compound under 500 °C in air includes three main steps . First, it is dehydrated under 168 °C. Then, it decomposes to initial solid products and volatile products at 168–302 °C. Finally, the initial solid products Cu and Cu2O are oxidized to CuO in air at 302–500 °C .
Dosage Effects in Animal Models
Copper compounds have been studied for their antifertility effects in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways due to the presence of copper ions. Copper is an essential trace element that is vital to the health of all living things . In humans, it helps enable the body to form red blood cells and aids in the maintenance of nerve cells and the immune system .
Transport and Distribution
Copper ions, which are part of the compound, are known to be transported and distributed within cells and tissues .
Subcellular Localization
Copper ions, which are part of the compound, are known to be localized in various subcellular compartments .
Preparation Methods
Cupric acetate monohydrate can be synthesized through several methods:
-
Reaction with Acetic Acid: : One of the simplest methods involves reacting metallic copper with acetic acid in the presence of air. The copper metal reacts with the acetic acid to form copper(I) acetate initially, which is then oxidized by oxygen in the air to form copper(II) acetate: [ 2 \text{Cu} + 4 \text{CH}_3\text{COOH} \rightarrow 2 \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2 ] [ 4 \text{Cu(CH}_3\text{COO)}_2 + \text{O}_2 \rightarrow 2 \text{Cu}_2(\text{CH}_3\text{COO)}_4 + 2 \text{H}_2\text{O} ]
-
Industrial Production: : Industrially, this compound can be prepared by crystallization from a solution obtained by mixing acetic acid, alkaline metal acetates, or ammonium with copper-containing spent solutions used in etching printed circuit boards .
Chemical Reactions Analysis
Cupric acetate monohydrate undergoes various types of chemical reactions:
-
Oxidation: : When heated, this compound decomposes to form copper(II) oxide, releasing acetic acid and water: [ \text{Cu(C}_2\text{H}_3\text{O}_2)_2 \cdot \text{H}_2\text{O} \rightarrow \text{CuO} + 2 \text{CH}_3\text{COOH} + \text{H}_2\text{O} ]
-
Substitution: : this compound can react with other metal salts to form different metal acetates. For example, it can react with calcium acetate to form calcium acetate and copper(II) acetate .
-
Catalysis: : this compound is used as a catalyst in various organic reactions, including the Eglinton coupling and cyclopropanation reactions .
Scientific Research Applications
Cupric acetate monohydrate has a wide range of scientific research applications:
-
Chemistry: : It is used as a starting material in the synthesis of other copper compounds and as a catalyst in organic reactions .
-
Biology: : In biological research, this compound is used to study the effects of copper on various biological systems and processes .
-
Medicine: : It is used in the synthesis of copper-based drugs and in studies related to copper’s role in human health .
-
Industry: : this compound is used as a fungicide, insecticide, and in the dyeing of textiles. It is also used in the production of copper oxide nanoparticles and in the synthesis of films for solar cells .
Comparison with Similar Compounds
Cupric acetate monohydrate can be compared with other copper compounds such as:
-
Cupric Sulfate (CuSO₄): : Cupric sulfate is another widely used copper compound with applications in agriculture, medicine, and industry. Unlike this compound, cupric sulfate is commonly used as a pesticide and in electroplating .
-
Cupric Chloride (CuCl₂): : Cupric chloride is used in the production of other copper compounds and as a catalyst in organic reactions. It is also used in the textile industry for dyeing and printing .
-
Cupric Oxide (CuO): : Cupric oxide is used as a pigment, in the production of batteries, and as a catalyst in various chemical reactions .
This compound is unique in its ability to act as a catalyst in specific organic reactions and its historical significance as a pigment and fungicide.
Properties
IUPAC Name |
copper;diacetate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Cu.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFNSTOSIVLCJA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8CuO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209202 | |
Record name | Cupric acetate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green solid; [Merck Index] Blue-green odorless powder; [Alfa Aesar MSDS] | |
Record name | Copper(II) acetate monohydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20471 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6046-93-1, 66923-66-8 | |
Record name | Cupric acetate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006046931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cupric acetate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetic acid, copper(2+) salt, monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Copper di(acetate) hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CUPRIC ACETATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39J9V52S86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.